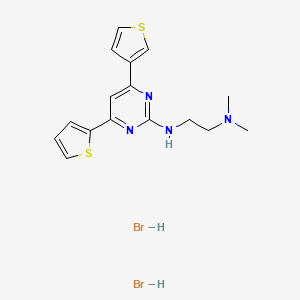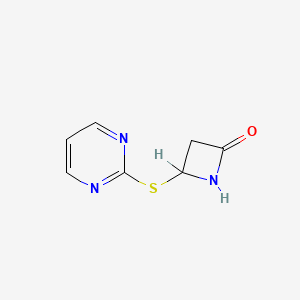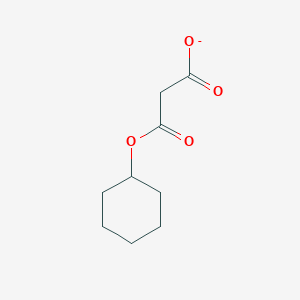![molecular formula C9H10N2O5S B14299516 3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid CAS No. 112303-53-4](/img/structure/B14299516.png)
3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid: is an organic compound characterized by the presence of an amino group, a hydroxyl group, a nitro group, and a sulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid typically involves multiple steps:
Sulfurization: The sulfanyl group can be introduced by reacting the nitro compound with a suitable sulfur donor, such as thiourea, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
Wirkmechanismus
The mechanism of action of 3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfanyl group.
3-Amino-3-(4-nitrophenyl)propionic acid: Similar structure but lacks the hydroxyl and sulfanyl groups.
Uniqueness:
Eigenschaften
CAS-Nummer |
112303-53-4 |
|---|---|
Molekularformel |
C9H10N2O5S |
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
3-(5-amino-4-hydroxy-2-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10N2O5S/c10-5-3-8(17-2-1-9(13)14)6(11(15)16)4-7(5)12/h3-4,12H,1-2,10H2,(H,13,14) |
InChI-Schlüssel |
CBPWEIRHDTWPHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1SCCC(=O)O)[N+](=O)[O-])O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


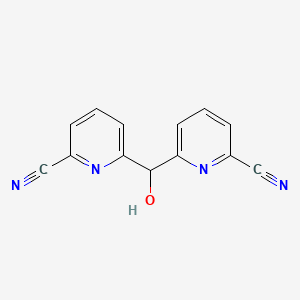
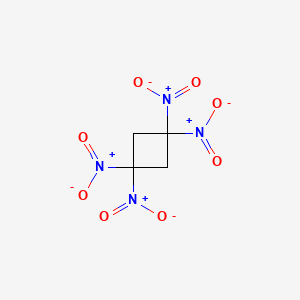
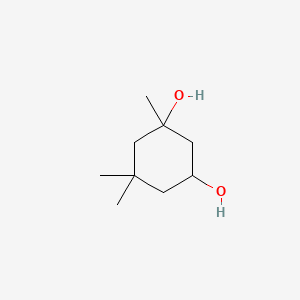
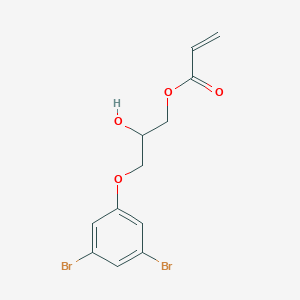
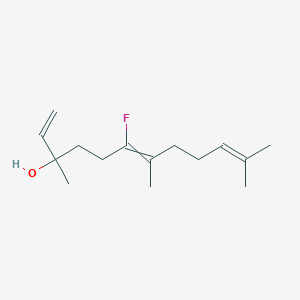
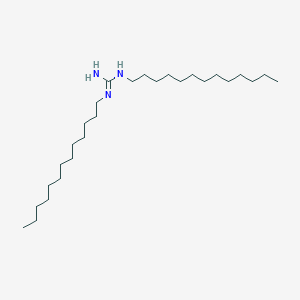

![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)

